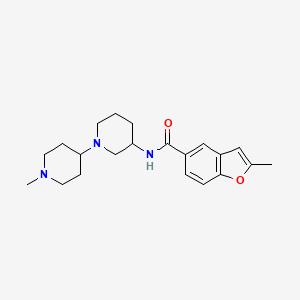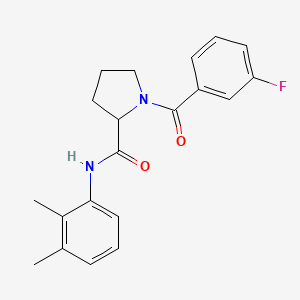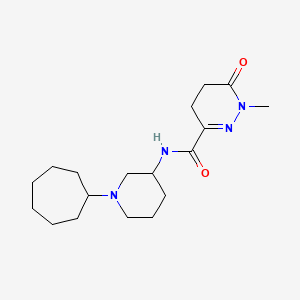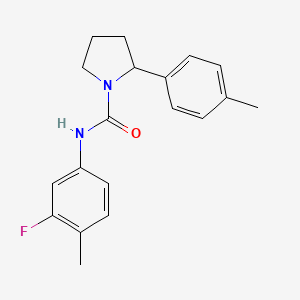![molecular formula C17H20IN3 B5961756 [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide](/img/structure/B5961756.png)
[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide is a complex organic compound characterized by its unique structure, which includes a benzylidenehydrazinylidene moiety and a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with a phenyl group and trimethylamine under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidenehydrazone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also studied for its potential as a catalyst in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent due to its ability to interact with microbial cell membranes. It is also studied for its potential use in drug delivery systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its unique structure allows it to interact with specific molecular targets in cancer cells, potentially inhibiting their growth.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazine: Shares the benzylidenehydrazine moiety but lacks the trimethylazanium group.
Phenylhydrazine: Contains the hydrazine group but differs in the substitution pattern.
Trimethylamine: Contains the trimethylazanium group but lacks the benzylidenehydrazine moiety.
Uniqueness
The uniqueness of [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide lies in its combination of the benzylidenehydrazine and trimethylazanium groups, which confer specific chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and exhibit unique biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N3.HI/c1-20(2,3)17-11-9-16(10-12-17)14-19-18-13-15-7-5-4-6-8-15;/h4-14H,1-3H3;1H/q+1;/p-1/b18-13+,19-14+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGPPOLUPLCCEP-AGBVKWNQSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5961674.png)


![isopropyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5961699.png)
![methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5961707.png)
![(2E,5E)-2-(HYDROXYIMINO)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5961708.png)
![N-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)methyl]-3-(1H-imidazol-2-yl)-N-methylbenzamide trifluoroacetate](/img/structure/B5961710.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5961713.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5961717.png)
![5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5961721.png)
![N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide](/img/structure/B5961741.png)
![1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B5961743.png)

